molecular formula C15H18N6OS B6771653 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6771653
M. Wt: 330.4 g/mol
InChI Key: PQZTVVFPPHQOEW-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and an imidazo[2,1-b][1,3]thiazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-10-8-13(19-18-10)20-5-2-11(3-6-20)17-14(22)12-9-21-7-4-16-15(21)23-12/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZTVVFPPHQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN4C=CN=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the imidazo[2,1-b][1,3]thiazole core. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Synthesis of Piperidine Intermediate: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The final coupling of the pyrazole and piperidine intermediates with the imidazo[2,1-b][1,3]thiazole core is typically carried out using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4-Pyrazoleboronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

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